molecular formula C15H29NO6 B609635 N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) CAS No. 2100306-62-3

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

Cat. No.: B609635
CAS No.: 2100306-62-3
M. Wt: 319.4
InChI Key: SYALILPHJRBSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is a compound that features a polyethylene glycol (PEG) backbone with propargyl and alcohol functional groups. This compound is particularly useful in bioconjugation and drug delivery systems due to its ability to enhance aqueous solubility and facilitate various chemical reactions, such as Click Chemistry.

Mechanism of Action

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

is a polyethylene glycol (PEG) linker with a terminal alkyne group and an alcohol on the ends . Here’s a detailed explanation of its mechanism of action:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) typically involves the following steps:

Industrial Production Methods

Industrial production of N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) is unique due to its balanced PEG chain length, which provides an optimal combination of solubility, reactivity, and biocompatibility. This makes it particularly useful in applications requiring precise control over molecular properties .

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO6/c1-2-8-19-14-15-22-11-5-16(3-9-20-12-6-17)4-10-21-13-7-18/h1,17-18H,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYALILPHJRBSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCN(CCOCCO)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
Reactant of Route 2
Reactant of Route 2
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
Reactant of Route 3
Reactant of Route 3
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
Reactant of Route 4
Reactant of Route 4
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
Reactant of Route 5
Reactant of Route 5
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
Reactant of Route 6
Reactant of Route 6
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.